

AES-135 Efficacy in KPC Mouse Model: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AES-135	
Cat. No.:	B15585584	Get Quote

For Immediate Release

This guide provides a comparative analysis of the novel histone deacetylase (HDAC) inhibitor, **AES-135**, against alternative therapies in the context of the Kras G12D/+; Trp53 R172H/+; Pdx1-Cre (KPC) mouse model, a genetically engineered model that faithfully recapitulates human pancreatic ductal adenocarcinoma (PDAC). This document is intended for researchers, scientists, and drug development professionals actively engaged in pancreatic cancer research.

Executive Summary

Pancreatic cancer remains one of the most lethal malignancies with limited effective treatment options. The KPC mouse model provides a robust platform for preclinical evaluation of novel therapeutics. This guide synthesizes available data on the efficacy of **AES-135**, a hydroxamic acid-based HDAC inhibitor, and compares its performance with standard-of-care and other emerging treatments evaluated in the same preclinical model. **AES-135** has demonstrated a statistically significant survival benefit in an orthotopic murine model of pancreatic cancer.

Comparative Efficacy of AES-135 and Alternative Treatments

The following tables summarize the quantitative data on the efficacy of **AES-135** and other therapies in the KPC mouse model, primarily focusing on median survival as the key endpoint.

Treatment Group	Median Survival (Days)	Model Type	Source
Vehicle	29.5	Orthotopic	Shouksmith et al.
AES-135	36.5	Orthotopic	Shouksmith et al.

Table 1: Efficacy of **AES-135** in an Orthotopic Pancreatic Cancer Mouse Model.

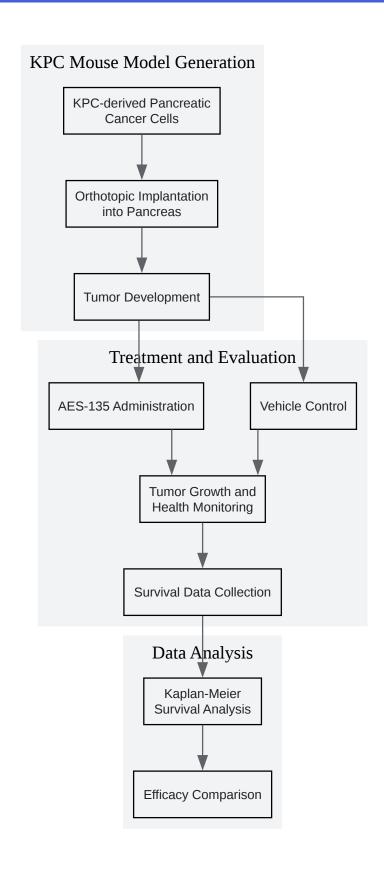
Treatment Group	Median Survival (Days)	Model Type	Source
Control Diet	80	KPC	INVALID-LINK[1]
Ketogenic Diet	94	KPC	INVALID-LINK[1]
Gemcitabine + Control Diet	88	KPC	INVALID-LINK[1]
Gemcitabine + Ketogenic Diet	119	KPC	INVALID-LINK[1]
LNK Cells (Adoptive Transfer)	54.0	Orthotopic KPC	INVALID-LINK[2]
Untreated (LNK Cell Study Control)	26.5	Orthotopic KPC	INVALID-LINK[2]

Table 2: Efficacy of Alternative Treatments in the KPC Mouse Model.

Experimental Protocols

AES-135 Efficacy Study in an Orthotopic Pancreatic Cancer Mouse Model

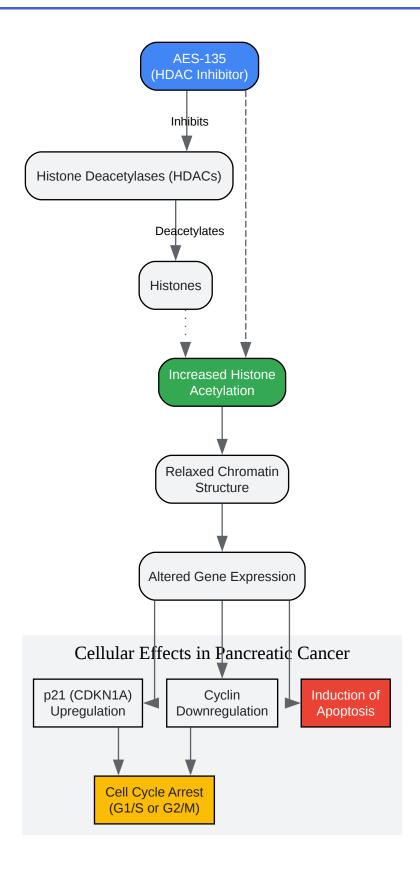
- Animal Model: An orthotopic murine model of pancreatic cancer was utilized. While the
 specific cell line is not explicitly stated in the primary publication, the methodology references
 the use of KPC-derived pancreatic cancer cells for orthotopic implantation in syngeneic mice.
- Tumor Induction: Pancreatic cancer cells were surgically implanted into the pancreas of recipient mice to establish orthotopic tumors.


- Treatment: Mice were treated with either **AES-135** or a vehicle control. The precise dosage, administration route, and schedule were not detailed in the available abstract.
- Endpoint: The primary endpoint was overall survival, with data analyzed using Kaplan-Meier survival curves.

General Orthotopic KPC Mouse Model Protocol for Survival Analysis

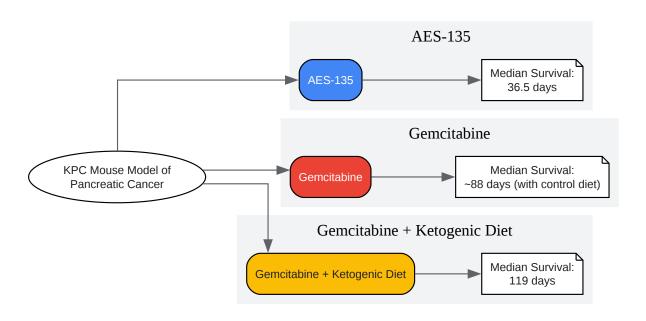
- Cell Culture: KPC-derived murine pancreatic cancer cell lines are cultured under standard conditions.
- Animal Housing: Immunocompetent C57BL/6 mice are typically used for the orthotopic implantation of syngeneic KPC cells.
- Surgical Procedure: Mice are anesthetized, and a small abdominal incision is made to
 expose the pancreas. A suspension of KPC cells is then injected into the head or tail of the
 pancreas. The incision is closed, and mice are monitored for recovery.
- Tumor Monitoring: Tumor growth can be monitored using non-invasive imaging techniques such as high-resolution ultrasound or bioluminescence imaging if the cells are luciferasetagged.
- Treatment Administration: Therapeutic agents are administered according to the study design (e.g., intraperitoneal injection, oral gavage).
- Survival Analysis: Mice are monitored daily for signs of tumor progression and morbidity. The
 date of death or euthanasia due to predefined humane endpoints is recorded, and median
 survival is calculated for each treatment group.

Visualizations



Click to download full resolution via product page

Caption: Experimental workflow for evaluating **AES-135** efficacy.



Click to download full resolution via product page

Caption: Signaling pathway of HDAC inhibitors in pancreatic cancer.

Click to download full resolution via product page

Caption: Comparison of **AES-135** with alternative treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A ketogenic diet in combination with gemcitabine increases survival in pancreatic cancer KPC mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [AES-135 Efficacy in KPC Mouse Model: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585584#validation-of-aes-135-efficacy-in-kpc-mouse-model]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com